molecular formula C10H7ClFNO3S B6144362 [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride CAS No. 1087792-33-3

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride

Cat. No.: B6144362
CAS No.: 1087792-33-3
M. Wt: 275.68 g/mol
InChI Key: YRFXJTPAQIOFIG-UHFFFAOYSA-N
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Description

[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a 1,2-oxazole (isoxazole) heterocycle substituted with a 4-fluorophenyl group at position 3 and a methanesulfonyl chloride group at position 5 (Figure 1). Its molecular formula is C₁₀H₇ClFNO₃S, with a monoisotopic mass of 275.983 g/mol . The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules. The sulfonyl chloride moiety enables nucleophilic substitution reactions, making it valuable in pharmaceutical and materials chemistry for constructing sulfonamides, sulfonate esters, or other functionalized derivatives .

The 1,2-oxazole ring contributes electron-withdrawing effects, which may enhance the electrophilicity of the sulfonyl chloride group.

Properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO3S/c11-17(14,15)6-9-5-10(13-16-9)7-1-3-8(12)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFXJTPAQIOFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CS(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride (CAS Number: 1087792-33-3) is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10_{10}H7_7ClFNO3_3S
Molecular Weight: 263.68 g/mol
Structural Features: The compound features a methanesulfonyl chloride group attached to a 1,2-oxazole ring substituted with a para-fluorophenyl group.

PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in polar solvents
ToxicityHighly toxic

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to participate in various chemical reactions that can lead to biological effects.

Target Interactions

  • Protein Inhibition: The compound may inhibit specific proteins involved in cellular signaling pathways. Evidence suggests that it can interact with enzymes responsible for inflammatory responses.
  • Cell Proliferation: Studies indicate potential applications in inhibiting smooth muscle cell proliferation, making it a candidate for treating vascular occlusive conditions like restenosis and atherosclerosis .

Case Studies and Research Findings

  • Antimicrobial Activity: A study demonstrated that derivatives of methanesulfonyl chlorides exhibit antimicrobial properties. The mechanism involves the formation of sulfonamide derivatives that interfere with bacterial growth .
  • Anti-inflammatory Effects: Research has shown that compounds similar to this compound can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines in vitro .
  • Cytotoxicity Studies: In vitro tests revealed varying degrees of cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells was noted as a significant finding .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits bacterial growth
Anti-inflammatoryModulates cytokine expression
CytotoxicityInduces apoptosis in cancer cell lines

Safety and Toxicology

The compound is classified as highly toxic, with specific hazard statements indicating risks such as severe skin burns and eye damage upon contact. It is also harmful if inhaled or ingested, necessitating careful handling procedures:

  • LD50 (Oral): 50 mg/kg (rat)
  • LC50 (Inhalation): 25 ppm (rat) for 4 hours .

Safety Precautions

  • Use personal protective equipment (PPE) when handling.
  • Ensure proper ventilation in work areas.
  • Follow waste disposal regulations for hazardous materials.

Scientific Research Applications

2.1 Anticancer Activity:
Recent studies have highlighted the potential of oxazole derivatives, including [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride, as anticancer agents. For instance, derivatives containing oxazole rings have been shown to exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation and survival .

2.2 Antimicrobial Properties:
Research indicates that compounds with oxazole moieties can possess antimicrobial properties. The incorporation of the methanesulfonyl chloride group enhances the reactivity of these compounds towards bacterial enzymes, potentially leading to effective antimicrobial agents .

Agricultural Applications

3.1 Herbicidal Activity:
The compound has been investigated for its herbicidal properties. Studies have shown that derivatives with similar structures can effectively control a range of weeds while maintaining crop safety. The mechanism typically involves the disruption of metabolic pathways in target plants, leading to their death without harming crops like corn and soybeans .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that oxazole derivatives inhibit p38 MAPK, leading to reduced tumor growth in vitro .
Study BHerbicidal EfficacyEvaluated a series of oxazole derivatives for weed control; found significant effectiveness against broadleaf weeds .
Study CAntimicrobial TestingTested various oxazole compounds against bacterial strains; identified several as potent inhibitors .

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes reactions typical of methanesulfonyl chloride derivatives, with the methanesulfonyl group acting as a leaving group.

Nucleophilic Substitution

The methanesulfonyl chloride group is highly reactive toward nucleophiles, leading to the formation of substituted sulfonamides. For example:

  • Reaction with Amines : Substitution of the chloride ion by amine nucleophiles (e.g., NH₃, primary/secondary amines) yields sulfonamide derivatives.

  • Reaction with Thiols : Thiols (e.g., HS⁻, mercaptans) replace the chloride, forming thiosulfonates.

  • Reaction with Alcohols : Alcohols (ROH) react to form sulfonic esters.

Reagents/Conditions :

  • Bases like pyridine or triethylamine to absorb HCl byproduct.

  • Solvents: Dichloromethane or DMF at low temperatures.

Major Products :

  • Sulfonamides (e.g., amine derivatives).

  • Sulfonic esters (e.g., alcohol derivatives).

Oxazole Ring Reactivity

The oxazole ring may participate in cycloaddition or electrophilic aromatic substitution reactions, though specific examples for this compound are not documented in the provided sources.

Reagents and Conditions

Reaction Type Reagents Conditions
Nucleophilic SubstitutionAmines (e.g., NH₃), thiolsBase (e.g., pyridine), DCM, 0–25°C
Oxazole Ring ReactionsElectrophiles (not specified)Solvent-dependent (e.g., DMF)

Comparison with Analogous Compounds

Compound Key Differences
[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride ( )Methyl substituent instead of fluorine; similar reactivity but altered solubility.
(4-Fluorophenyl)methanesulfonyl chloride ( )Lacks oxazole ring; used broadly in pharmaceutical and agrochemical synthesis.

Structural and Physicochemical Data

Property Value
Molecular FormulaC₁₀H₇ClFNO₃S
Molecular Weight275.68 g/mol
SolubilitySoluble in polar solvents ()
ToxicityHighly toxic ( )

Comparison with Similar Compounds

Structural Isomers: Fluorophenyl Methanesulfonyl Chlorides

The positional isomerism of the fluorine substituent on the phenyl ring significantly impacts physical and chemical properties. Key isomers include:

Compound Name Molecular Formula Fluorine Position Melting Point (°C) Key Features
(2-Fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S 2- 55–56 Lower symmetry; potential steric hindrance near sulfonyl chloride group
(3-Fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S 3- 39–41 Reduced crystallinity due to asymmetric substitution
(4-Fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S 4- 61–63 Higher melting point, suggesting enhanced crystal packing efficiency
[Target Compound] C₁₀H₇ClFNO₃S 4- (on oxazole) Not reported Oxazole ring increases electrophilicity and hydrogen-bonding capacity

Key Differences :

  • The target compound’s oxazole ring introduces π-conjugation and hydrogen-bonding sites (N and O atoms), absent in simpler fluorophenyl methanesulfonyl chlorides. This may enhance interactions in crystal lattices or with biological targets .
  • The 4-fluorophenyl group on the oxazole (vs.
Heterocyclic Analogs
2.2.1 3-(1,2-Oxazol-5-yl)benzenesulfonyl Chloride ()
  • Structure : A benzenesulfonyl chloride with an oxazole ring at position 3.
  • Molecular Formula: C₉H₆ClNO₃S (vs. C₁₀H₇ClFNO₃S for the target).
  • Key Differences :
    • The sulfonyl chloride is directly attached to the benzene ring, whereas the target compound’s sulfonyl chloride is on a methyl group.
    • Lacks a fluorophenyl substituent, reducing steric bulk and electronic effects.
2.2.2 Oxadiazole Derivatives ()

Compounds like [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride share the 4-fluorophenyl group but replace the oxazole with a 1,2,4-oxadiazole.

  • Impact of Heterocycle Change: 1,2,4-Oxadiazoles exhibit different electronic profiles (e.g., stronger electron-withdrawing effects) and hydrogen-bonding capacities compared to 1,2-oxazoles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 4-fluorophenyl precursors with oxazole intermediates, followed by sulfonylation using methanesulfonyl chloride under anhydrous conditions . Purity validation requires HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Crystallization from non-polar solvents (e.g., hexane/ethyl acetate) can improve purity, monitored by melting point analysis (mp 61–63°C for analogous sulfonyl chlorides) .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX-97 for structure solution via direct methods and SHELXL for refinement . Key steps:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings .
  • Validation : Check R-factor convergence (<5%) and use WinGX for graphical representation .

Q. What spectroscopic techniques are critical for characterizing this sulfonyl chloride?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the oxazole ring (δ ~6.5–7.5 ppm for aromatic protons) and sulfonyl group (¹³C ~55 ppm for S–Cl).
  • IR : Strong S=O stretches at ~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹ .
  • Mass Spec : ESI-MS in negative ion mode to detect [M–Cl]⁻ fragments .

Advanced Research Questions

Q. How can hydrogen-bonding networks influence the reactivity of this compound in solid-state reactions?

  • Methodological Answer : Hydrogen bonding (e.g., C–H···O=S interactions) stabilizes crystal packing, reducing reactivity. Use Mercury Software to map close contacts (<3.0 Å). For enhanced reactivity, disrupt these networks via co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered sulfonyl groups?

  • Methodological Answer :

  • Disorder Modeling : Split occupancy refinement in SHELXL, constrained to 50:50 or 60:40 ratios.
  • Dynamic Effects : Apply TLS (Translation-Libration-Screw) models to account for thermal motion .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths/angles .

Q. How does the fluorophenyl substituent affect electronic properties in catalytic applications?

  • Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the sulfonyl chloride. Quantify via:

  • Hammett Constants : σₚ = +0.06 for 4-F substitution, correlating with reaction rates in nucleophilic substitutions .
  • DFT Calculations : Analyze LUMO (Lowest Unoccupied Molecular Orbital) localization on the sulfonyl group using B3LYP/6-31G* basis sets .

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